

2,6-Dimethoxyisonicotinic acid properties

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Compound of Interest

Compound Name: 3,5-Dimethoxyisonicotinic acid

CAS No.: 444087-36-9

Cat. No.: B3190562

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An in-depth technical analysis and methodological guide on the properties, synthetic utility, and pharmaceutical applications of 2,6-Dimethoxyisonicotinic acid.

Executive Summary

2,6-Dimethoxyisonicotinic acid (IUPAC: 2,6-dimethoxypyridine-4-carboxylic acid; CAS: 6274-82-4) is a highly specialized heterocyclic building block utilized extensively in medicinal chemistry and agrochemical development[1]. Characterized by a central pyridine ring flanked by two electron-donating methoxy groups at the ortho positions (C2 and C6) and a carboxylic acid at the para position (C4), this compound offers a unique electronic and steric profile. It is increasingly deployed in the synthesis of next-generation anti-tubercular agents, anti-tumor drugs, and targeted anti-inflammatory therapeutics where precise modulation of lipophilicity and basicity is required to mitigate off-target toxicities[1][2].

Physicochemical Profiling & Structural Analysis

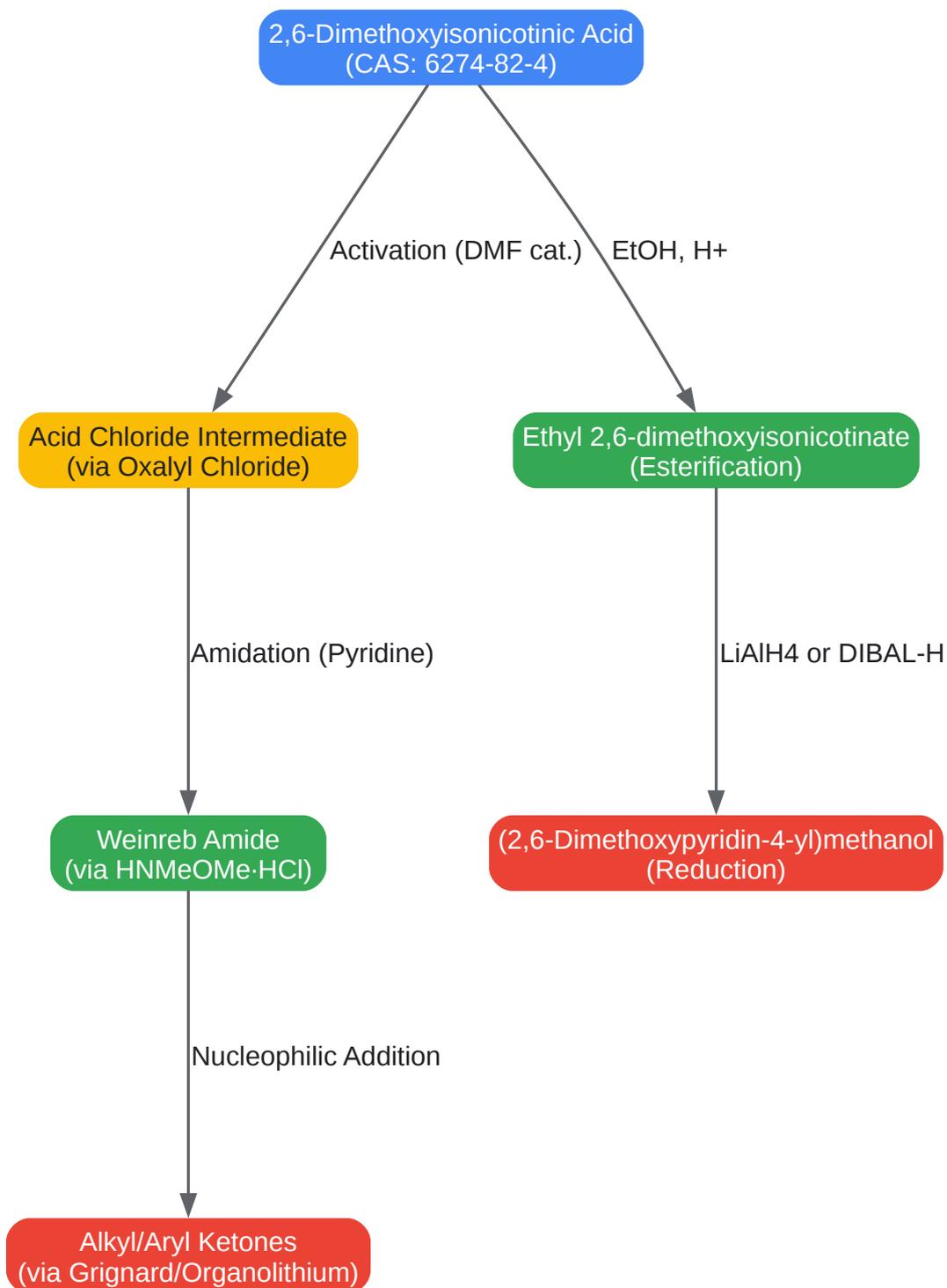
The structural substitution pattern of 2,6-dimethoxyisonicotinic acid is not merely a scaffold; it is a strategic electronic tuning mechanism. The methoxy groups at the 2- and 6-positions significantly increase the electron density of the pyridine ring, deactivating it against certain electrophilic attacks while simultaneously providing steric shielding to the nitrogen atom. This shielding lowers the basicity (pKa) of the pyridine nitrogen compared to unsubstituted isonicotinic acid, a crucial factor in preventing unwanted binding to off-target proteins such as the hERG potassium channel[2].

Table 1: Quantitative Physicochemical Data[1][3][4]

Property	Value / Description
CAS Number	6274-82-4
Molecular Formula	C ₈ H ₉ NO ₄
Molecular Weight	183.16 g/mol
Appearance	White to off-white or yellow-brown crystalline powder
Melting Point	152°C – 156°C
Boiling Point	390.6°C at 760 mmHg
Density	1.279 g/cm ³
Flash Point	190°C
Topological Polar Surface Area (TPSA)	68.6 Å ²
Solubility Profile	Very soluble in DMF; Soluble in Methanol; Sparingly soluble in Glacial Acetic Acid; Practically insoluble in Water.
Storage Conditions	Inert atmosphere (Nitrogen or Argon) at 2–8°C

Synthetic Utility & Functionalization Workflows

The primary synthetic value of 2,6-dimethoxyisonicotinic acid lies in the reactivity of its C4-carboxylic acid group. It serves as a versatile precursor for a variety of functional group transformations, most notably the generation of Weinreb amides, esters, and primary alcohols.



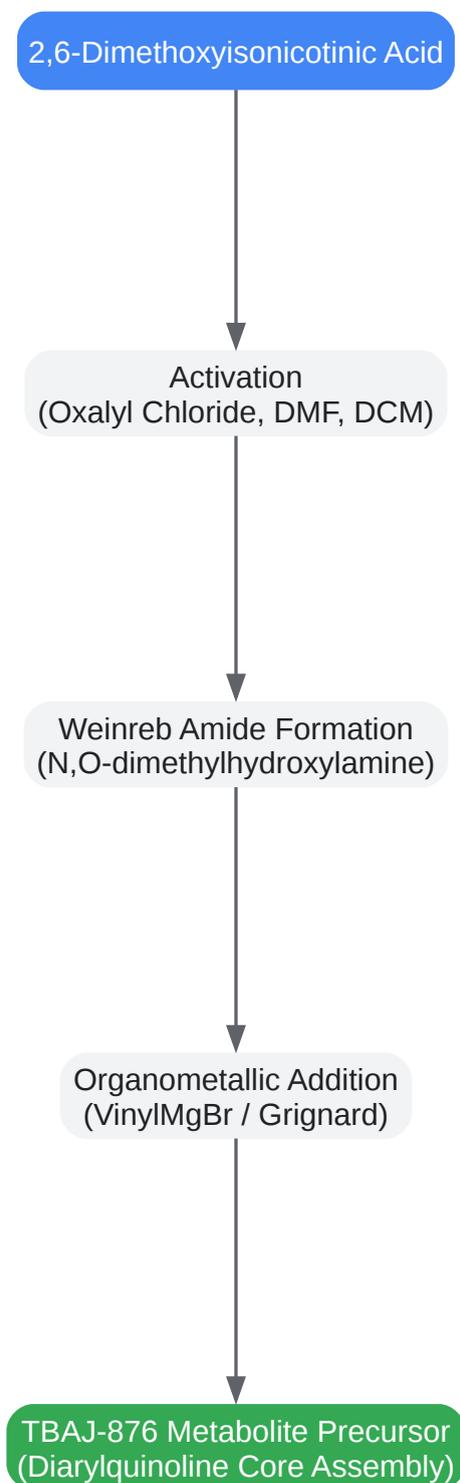
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Figure 1: Core functionalization pathways of 2,6-Dimethoxyisonicotinic acid.

Application in Advanced Drug Development: The TBAJ-876 Case Study

A prime example of this compound's utility is found in the development of TBAJ-876, a preclinical candidate designed as a less toxic, second-generation analogue of the anti-tuberculosis drug Bedaquiline[2]. While Bedaquiline is highly efficacious against multidrug-resistant TB, its extreme lipophilicity and potent inhibition of the cardiac hERG channel lead to dangerous QTc interval prolongation[5].

To elucidate the metabolic profile of TBAJ-876, researchers required independent directed synthesis of its major metabolites. 2,6-Dimethoxyisonicotinic acid was selected as the foundational starting material for "Metabolite 4" and "Metabolite 5"[2]. The dimethoxy-pyridine core perfectly mimics the electronic properties required to maintain anti-mycobacterial activity while reducing the overall lipophilicity (LogP) of the diarylquinoline scaffold, thereby minimizing cardiac toxicity.



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Figure 2: Workflow for integrating the compound into the TBAJ-876 metabolite scaffold.

Self-Validating Experimental Protocol: Synthesis of Weinreb Amide

The conversion of 2,6-dimethoxyisonicotinic acid to its corresponding Weinreb amide is a critical gateway reaction for downstream C-C bond formation (e.g., ketone synthesis via Grignard reagents). The following protocol is engineered as a self-validating system, ensuring that the scientist can verify the success of the reaction through observable physical changes at each step[2].

Reagents Required:

- 2,6-Dimethoxyisonicotinic acid (1.0 eq, e.g., 13.2 mmol)
- Oxalyl chloride (1.2 eq, 15.8 mmol)
- N,O-dimethylhydroxylamine hydrochloride (1.1 eq, 14.6 mmol)
- N,N-Dimethylformamide (DMF) (0.2 eq, catalytic)
- Pyridine (2.2 eq, 28.9 mmol)
- Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

- **Substrate Suspension:** Suspend 2,6-dimethoxyisonicotinic acid in anhydrous DCM under an inert nitrogen atmosphere at room temperature.
 - **Causality & Validation:** The acid is only sparingly soluble in DCM. The initial state must be a cloudy suspension.
- **Catalyst Addition:** Inject the catalytic amount of DMF.
 - **Causality:** DMF reacts with oxalyl chloride to form the highly electrophilic Vilsmeier-Haack intermediate, which acts as the actual chlorinating agent.
- **Activation:** Slowly add oxalyl chloride dropwise over 10 minutes.

- Causality & Validation: This step forms the acid chloride. You must observe vigorous gas evolution (CO, CO₂, and HCl). Stir for 1 hour. The reaction is self-validating when the cloudy suspension transitions into a completely clear, colorless solution, indicating 100% conversion to the highly soluble acid chloride.
- Thermal Control: Cool the clear solution to 0 °C using an ice bath.
 - Causality: The subsequent amidation is highly exothermic. Cooling prevents the thermal degradation of the sensitive acid chloride intermediate and minimizes side reactions.
- Amidation: Add N,O-dimethylhydroxylamine hydrochloride, followed immediately by the sequential dropwise addition of pyridine.
 - Causality & Validation: Pyridine acts as an acid scavenger to neutralize the HCl liberated during amidation, driving the equilibrium forward. A slight exotherm will occur, and the formation of pyridine hydrochloride salts may manifest as a fine white precipitate.
- Propagation & Workup: Remove the ice bath and allow the mixture to stir at room temperature for 18 hours. Quench with water, extract with DCM, wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the Weinreb amide.

Handling, Storage, and Safety Protocols

To maintain the chemical integrity of 2,6-dimethoxyisonicotinic acid, strict adherence to storage protocols is mandatory. The compound possesses a carboxylic acid moiety that can absorb atmospheric moisture, leading to potential degradation or inaccurate stoichiometric weighing.

- Storage: Must be kept in a tightly sealed container under an inert gas (Nitrogen or Argon) at 2–8°C[1][6].
- Handling: Process in a well-ventilated fume hood. The powder form poses an inhalation hazard; utilize standard PPE including a particulate respirator if aerosolization is a risk[3].

References

[1.1](#) [2.3](#) [3.4](#) [4.2](#) [5.5](#)

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